molecular formula C9H9BrN2 B1528216 4-Bromo-2-methyl-1H-indol-6-amine CAS No. 1260383-58-1

4-Bromo-2-methyl-1H-indol-6-amine

Cat. No. B1528216
M. Wt: 225.08 g/mol
InChI Key: JLSOPZZMKXXRDY-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1H-indol-6-amine, commonly known as BMIA, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of indole, a nitrogen-containing heterocyclic compound found in many natural products. BMIA has been extensively studied for its pharmaceutical and biological properties. It has been used in the synthesis of various drugs and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. BMIA is also used in laboratory experiments for its wide range of applications, such as in the synthesis of other drugs, in drug delivery systems, and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Catalytic Applications

4-Bromo-2-methyl-1H-indol-6-amine serves as a pivotal substrate in the synthesis of complex organic molecules through catalytic reactions. For instance, the CuI-catalyzed coupling reaction of electron-deficient aryl halides with amines, including indole derivatives, under the promotion of amino acids, showcases a method to forge N-aryl products in good to excellent yields, highlighting the compound's versatility in bond formation processes (Zhang, Cai, & Ma, 2005). Similarly, the palladium-catalyzed amination of aryl bromides and chlorides extends the scope of aromatic C-N bond formation, including the arylation of indoles, indicating the compound's role in facilitating complex organic transformations (Hartwig, Kawatsura, Hauck, Shaughnessy, & Alcazar-Roman, 1999).

Novel Compound Synthesis

The compound is also crucial in the development of novel molecules with potential bioactivity. For example, the palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds has been employed to efficiently synthesize azetidine, pyrrolidine, and indoline compounds, showcasing the compound's utility in generating structurally diverse and potentially bioactive molecules (He, Zhao, Zhang, Lu, & Chen, 2012).

Bioactive Compound Synthesis

Research has also focused on synthesizing bioactive indole derivatives, highlighting the importance of 4-Bromo-2-methyl-1H-indol-6-amine in medicinal chemistry. A study demonstrated the synthesis of novel nonsymmetrically substituted 4-indolylmaleimides via palladium-catalyzed alkoxy- and aminocarbonylation, suggesting these carboxamide derivatives as a new class of potentially bioactive compounds (Brennfuehrer, Neumann, Pews-Davtyan, & Beller, 2008).

Antimicrobial Activity

The synthesis and antimicrobial activity of 3-substituted indole derivatives were explored, indicating the role of 4-Bromo-2-methyl-1H-indol-6-amine in the development of compounds with significant biological activities. This includes reactions of indole-3-carboxaldehydes with various reagents, leading to compounds that exhibit high antimicrobial activities, reflecting the chemical's potential in contributing to the development of new antimicrobial agents (Salman, Mahmoud, Abdel-Aziem, Mohamed, & Elsisi, 2015).

properties

IUPAC Name

4-bromo-2-methyl-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-2-7-8(10)3-6(11)4-9(7)12-5/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSOPZZMKXXRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1H-indol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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